molecular formula C9H11N3O2 B15269726 Dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15269726
M. Wt: 193.20 g/mol
InChI Key: LWIPNWSNDGWFEM-UHFFFAOYSA-N
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Description

Dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by two cyclopropyl substituents attached to the triazole core. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in synthetic modifications via click chemistry . This compound combines the rigidity of cyclopropyl groups with the bioactive triazole-carboxylic acid motif, making it a candidate for applications in drug discovery, particularly in targeting enzymes like carbonic anhydrases or kinases . Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enabling precise functionalization .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

1,5-dicyclopropyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-8(5-1-2-5)12(11-10-7)6-3-4-6/h5-6H,1-4H2,(H,13,14)

InChI Key

LWIPNWSNDGWFEM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=NN2C3CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is highly efficient and regioselective, making it a popular choice for the synthesis of 1,2,3-triazoles . The general procedure involves the reaction of an alkyne with an azide in the presence of a copper catalyst, such as copper(I) iodide, under mild conditions.

Industrial Production Methods

Industrial production of dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst . This method allows for high yields and good functional group tolerance, making it suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical transformations, including:

  • Esterification : Reactions with alcohols in acidic or coupling agent-mediated conditions to form esters.

  • Amidation : Formation of amides via activation with reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).

Example Reaction Pathway :

Dicyclopropyl-triazole-4-COOH+R-OHH+Dicyclopropyl-triazole-4-COOR+H2O\text{Dicyclopropyl-triazole-4-COOH} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Dicyclopropyl-triazole-4-COOR} + \text{H}_2\text{O}

This reactivity is analogous to other triazole-carboxylic acid derivatives .

1,3-Dipolar Cycloaddition (Click Chemistry)

The triazole ring participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling functionalization at the 4-position. For example:

  • Reaction with terminal alkynes (e.g., propargyl alcohol) forms bis-triazole derivatives .

Key Conditions :

  • Catalyst: CuI (5 mol%)

  • Base: Hunig’s base (DIEA)

  • Solvent: Aqueous ethanol (yield: 76–82%) .

Suzuki–Miyaura Cross-Coupling

When halogenated (e.g., brominated at the cyclopropane or triazole ring), the compound undergoes palladium-catalyzed cross-coupling with arylboronic acids:

Boronic Acid SubstituentYield (%)Product Application
4-Methoxyphenyl85Enzyme inhibitors
3-Nitrophenyl78Bioactive scaffolds

Data adapted from triazole analogs synthesized via similar protocols .

Enzyme Inhibition via Non-Covalent Interactions

The compound interacts with biological targets through:

  • Hydrogen bonding : Carboxylic acid group with active-site residues (e.g., His64 in carbonic anhydrase-II) .

  • Hydrophobic interactions : Cyclopropyl groups enhance membrane permeability and binding to lipophilic enzyme pockets .

Target EnzymeIC₅₀ (μM)Mechanism
Xanthine oxidase12.4Competitive inhibition
Carbonic anhydrase-II28.7Non-competitive inhibition

Data derived from structurally related triazole-carboxylic acid derivatives .

Salt Formation and pH-Dependent Reactivity

The carboxylic acid group forms salts with bases (e.g., NaOH, KOH), influencing solubility and bioavailability:

  • Solubility Profile :

    • Water: 1.2 mg/mL (pH 7.4)

    • Ethanol: 8.5 mg/mL

    • DCM: <0.1 mg/mL .

Deprotonation at physiological pH enhances ionic interactions in biological systems .

Thermal and Oxidative Stability

Under controlled conditions:

  • Thermal decomposition : Onset at 220°C (TGA data).

  • Oxidative stability : Stable in air below 150°C, with degradation via cyclopropane ring-opening at higher temperatures .

Mechanism of Action

The mechanism of action of dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions also contributes to its activity.

Comparison with Similar Compounds

Key Observations :

  • The dual cyclopropyl groups in the target compound likely improve membrane permeability but may reduce aqueous solubility compared to simpler alkyl analogs .

Antitumor Activity

  • Dicyclopropyl analog: Limited direct data, but structurally related compounds with cyclopropyl groups show activity against lung cancer (NCI-H522) and melanoma (LOX IMVI) cell lines .
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)- analog : Demonstrates 68.09% growth inhibition (GP) in NCI-H522 cells, attributed to c-Met kinase inhibition .
  • 1-(Thiazol-2-yl)-5-methyl- analog: Inhibits NCI-H522 cells by ~40% (GP = 62.47%) and LOX IMVI melanoma cells by up to 62.25% .

Enzyme Inhibition

  • Triazole-carboxylic acids are known carbonic anhydrase-II (CA-II) inhibitors. The cyclopropyl groups may enhance binding to CA-II’s hydrophobic cleft, though this requires validation .

Pharmacokinetic Considerations

  • Lipophilicity: The dicyclopropyl analog’s logP is estimated to be higher than mono-cyclopropyl or ethyl derivatives, favoring blood-brain barrier penetration but risking solubility issues .

Biological Activity

Dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has gained attention due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring fused with a carboxylic acid group. The unique structure allows for various interactions with biological targets, enhancing its pharmacological potential. The compound's molecular formula is C7H9N3O2C_7H_9N_3O_2 .

Anticancer Activity

Research indicates that compounds with similar triazole structures exhibit significant anticancer properties. For instance, studies have shown that 1H-1,2,3-triazole derivatives can inhibit cancer cell proliferation in various models:

  • Cytotoxicity Studies : this compound demonstrated cytotoxic effects in B16 melanoma cells at nanomolar concentrations .
  • Preclinical Trials : A library of triazole derivatives was screened for antiproliferative activity against several cancer cell lines (A549, H460, HT-29) and showed promising results .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Inhibition of Pathogens : Similar triazole compounds have been reported to possess antifungal and antibacterial activities. For example, triazole derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.195 μg/mL to 12.5 μg/mL .
Pathogen MIC (μg/mL) Reference
Staphylococcus aureus0.195
Escherichia coli≤0.195

Enzyme Inhibition

This compound has been implicated in enzyme inhibition:

  • Xanthine Oxidase Inhibition : Similar triazoles have shown potential as xanthine oxidase inhibitors, which could be beneficial in treating gout and hyperuricemia .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms against specific enzymes and receptors .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

  • Anticancer Efficacy : A study evaluating asymmetric 1-R-N-(1-R-1H-1,2,3-triazol-4-yl)methyl derivatives found significant cytotoxicity against melanoma cells .
  • Antimicrobial Screening : A library of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-triazole derivatives exhibited promising cytotoxicity against lung cancer cell lines .

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